

Reticulocalbin 1 (RCN1) Expression in Prostate Cancer: An In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>reticulocalbin</i>
CAS No.:	148998-28-1
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Executive Summary

Reticulocalbin 1 (RCN1), an endoplasmic reticulum (ER)-resident calcium-binding protein, has emerged as a significant factor in the pathophysiology of prostate cancer. Predominantly localized within the ER lumen, RCN1 plays a crucial role in calcium homeostasis and protein folding. Emerging evidence indicates its overexpression in prostate cancer tissues, implicating it in tumor progression and cell survival. This technical guide provides a comprehensive overview of RCN1 expression in prostate cancer, detailing its involvement in key signaling pathways, presenting quantitative data on its expression, and offering detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into RCN1 as a potential therapeutic target.

Data Presentation: RCN1 Expression in Prostate Cancer

Quantitative analysis of RCN1 expression reveals a significant upregulation in prostate cancer tissues compared to benign prostate tissue. The following tables summarize the available quantitative data.

Tissue Type	Number of Cases	RCN1 Positive Cases (%)	Staining Intensity	Reference
Prostate Cancer	87	81.6	Moderate to Strong	[1]
Benign Prostate	30	36.7	Weak to Moderate	[1]

Table 1: Immunohistochemical Analysis of RCN1 Protein Expression in a Chinese Han Population. This table summarizes the percentage of RCN1 positive cases and the observed staining intensity in prostate cancer versus benign prostate tissues.

Comparison	p-value	Fold Change (Tumor vs. Normal)	Data Source	Reference
Prostate Adenocarcinoma vs. Normal Tissue	5.08 x 10 ⁻³	Upregulated	TCGA	[2]

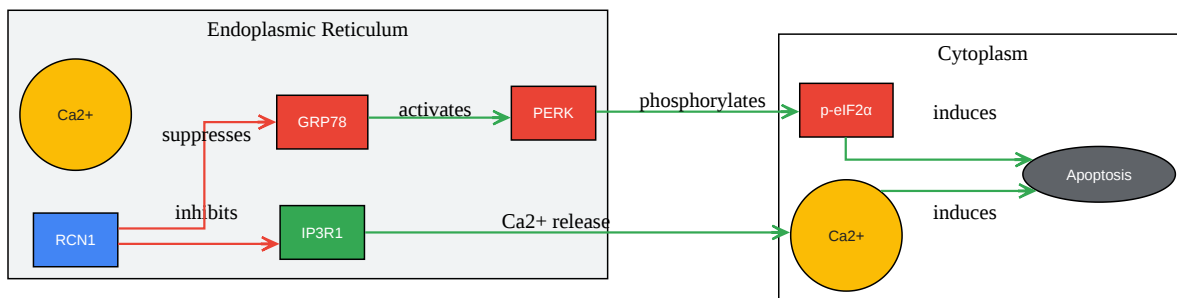
Table 2: RCN1 mRNA Expression in Prostate Adenocarcinoma from The Cancer Genome Atlas (TCGA). This table indicates a statistically significant upregulation of RCN1 mRNA in prostate adenocarcinoma compared to normal prostate tissue.

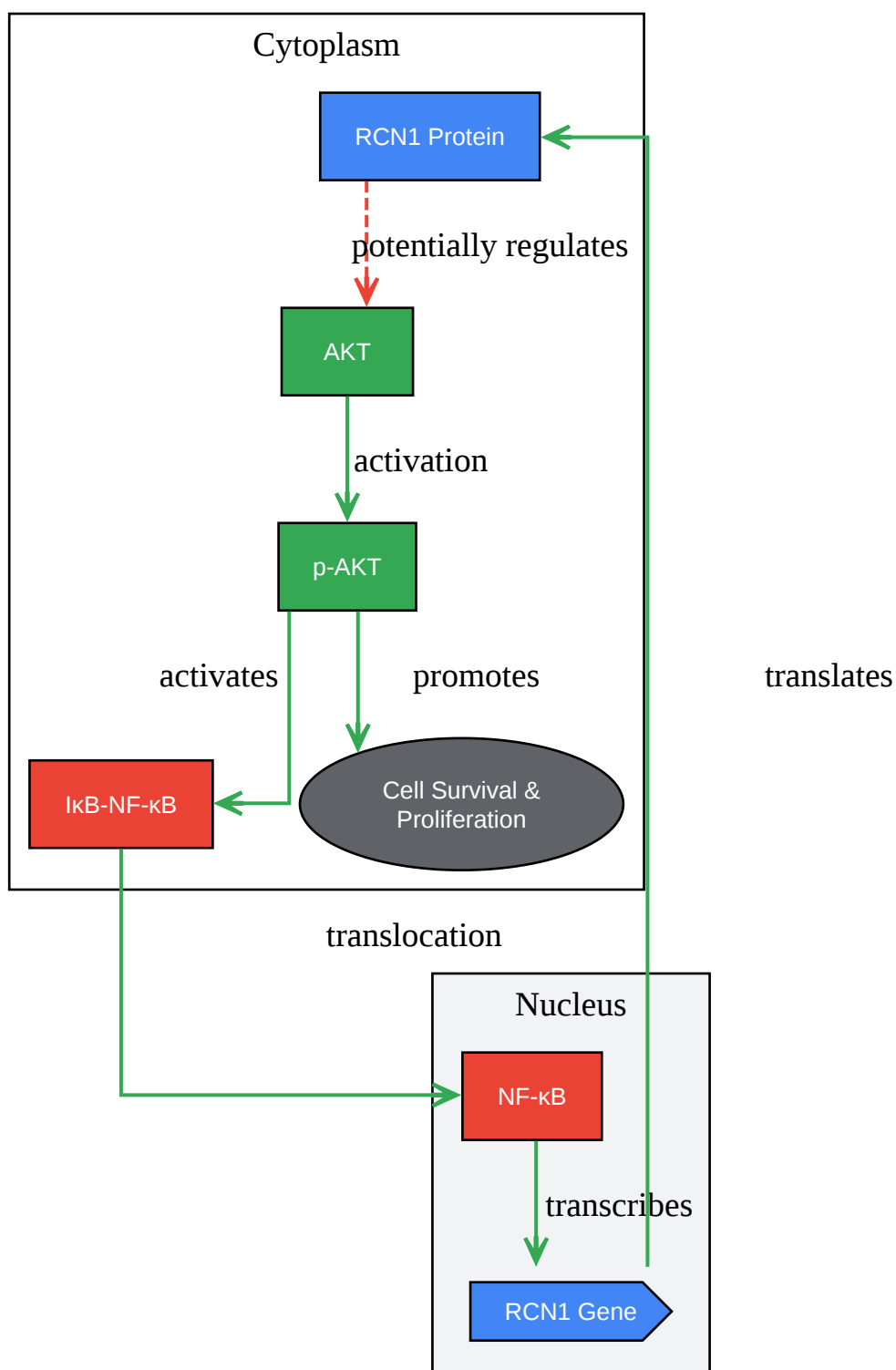
Key Signaling Pathways Involving RCN1 in Prostate Cancer

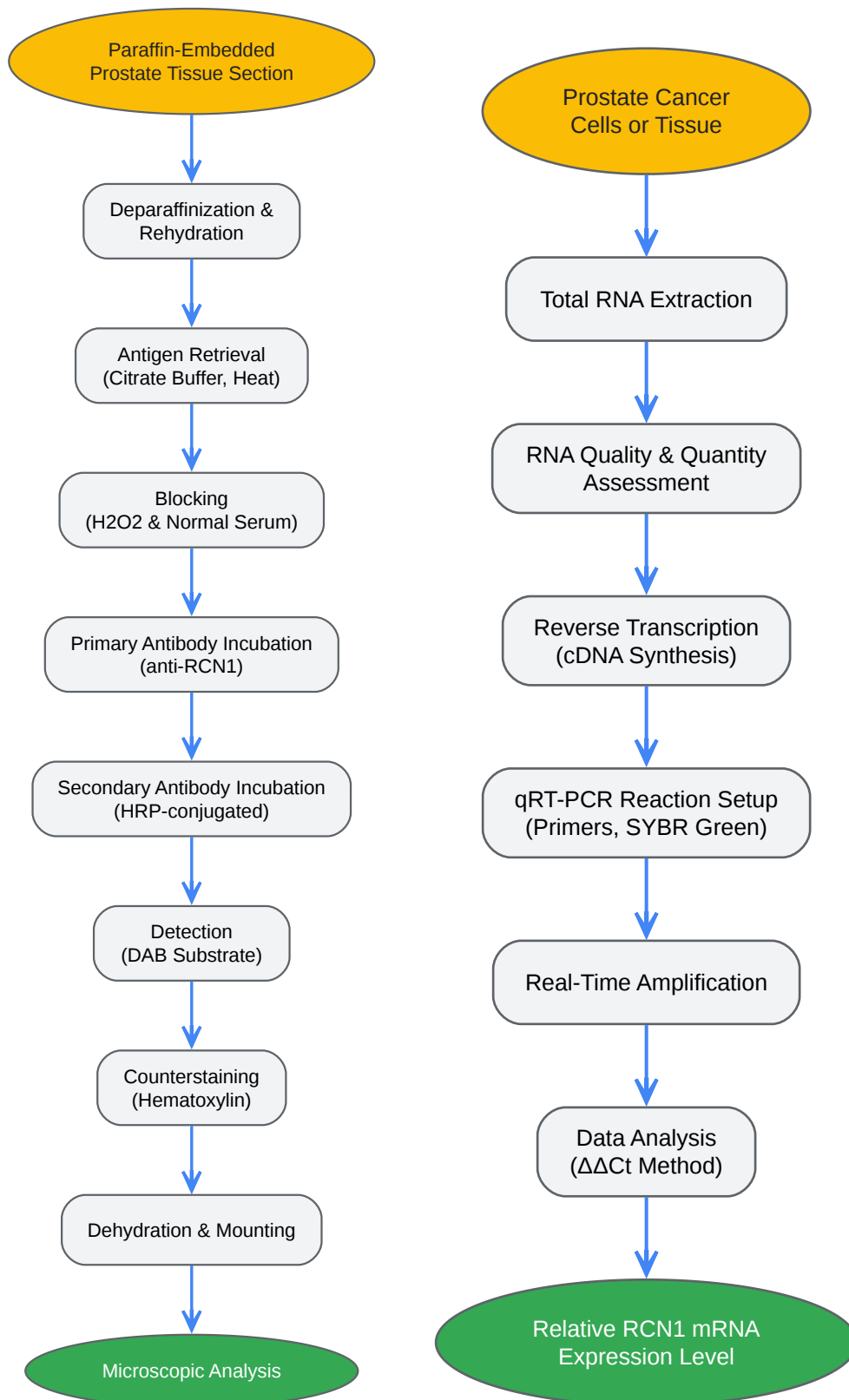
RCN1's role in prostate cancer is intrinsically linked to its function as a calcium-binding chaperone in the ER. Its dysregulation impacts several critical signaling pathways that contribute to cancer cell survival and proliferation.

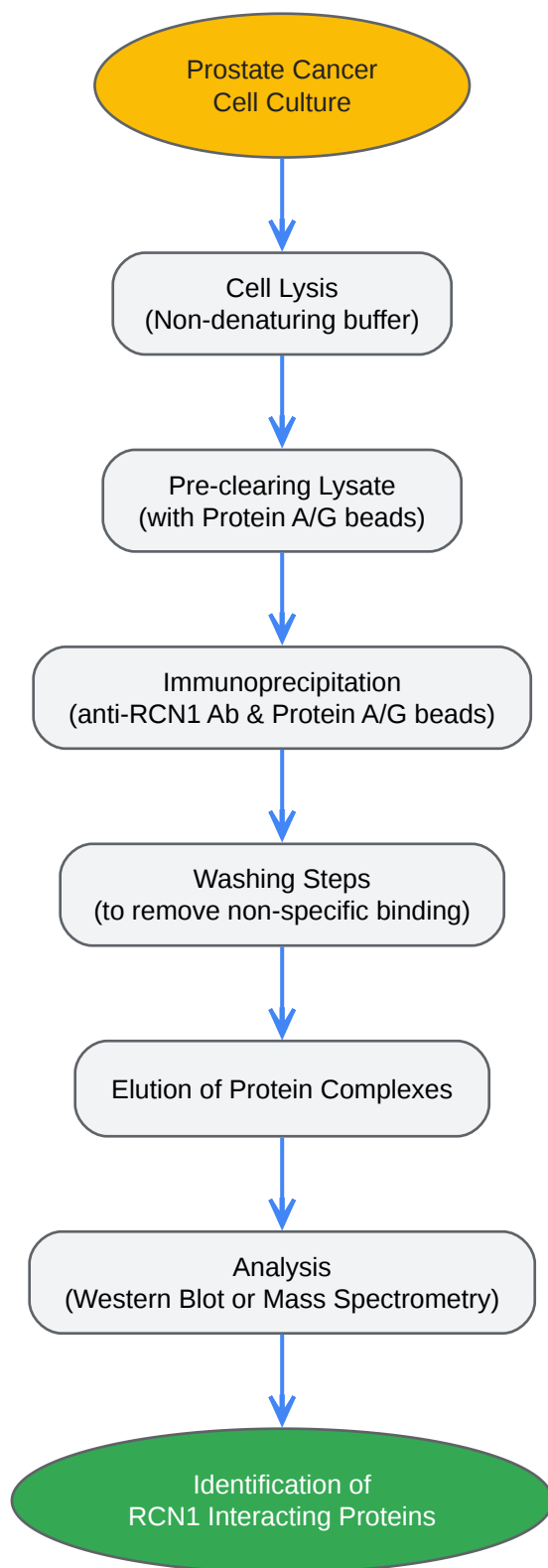
RCN1-Mediated ER Stress and Calcium Homeostasis

In the ER, RCN1 is a key regulator of calcium concentration. Its overexpression in prostate cancer cells is thought to buffer ER calcium levels, thereby preventing the induction of apoptosis through the unfolded protein response (UPR). Depletion of RCN1 has been shown to induce ER stress, evidenced by the upregulation of GRP78 and activation of the PERK-eIF2 α pathway, leading to apoptosis or necroptosis in prostate cancer cells.[1] Furthermore, RCN1 interacts with the inositol 1,4,5-trisphosphate receptor type 1 (IP3R1), inhibiting ER calcium release and suppressing apoptosis.[3]









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